Home > Products > Screening Compounds P40995 > 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one - 1334146-81-4

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

Catalog Number: EVT-2948261
CAS Number: 1334146-81-4
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). [] It exhibits high affinity and selectivity for NOP over classical opioid receptors. [] Studies have shown its efficacy in antagonizing the effects of N/OFQ in various peripheral tissues and the central nervous system. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound represents a novel peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] It demonstrates significant weight-loss efficacy in diet-induced obese mice. [] The compound exhibits a favorable tPSA value, suggesting a low probability of crossing the blood-brain barrier. []

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane

Compound Description: This compound, along with its des-alpha-methyl congener 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)aminoethane, represents a trifluoromethyl analog of substituted hallucinogenic phenethylamine derivatives, like DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), that act as potent 5-HT2A/2C agonists. [] It exhibits high affinity for 5-HT2A/2C sites in the rat cortex, comparable to or exceeding analogous bromo or iodo analogs. [] This compound demonstrates potent agonist activity in drug discrimination assays and inositol monophosphate accumulation studies. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

Compound Description: This pyrazole derivative exists primarily in the hydrazinylidene tautomeric form. [] It features intramolecular hydrogen bonds that influence the rotation of the phenyl rings. [] The compound's crystal packing is dominated by weak interactions. []

[4-(Trifluoromethyl)phenyl][[(trifluoromethyl)sulfonyl]amino]-λ3-bromane

Compound Description: This compound functions as a highly reactive nitrenoid due to its excellent leaving group (4-(trifluoromethyl)phenyl-λ3-bromanyl group). [] It acts as an electrophilic N-(trifluoromethylsulfonyl)imino group donor and demonstrates stereoselective aziridination of olefins and C-H amination of alkanes. []

8-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CSHMC)

Compound Description: CSHMC is a novel chemical entity (NCE) studied for its antitubercular activity in guinea pigs. [] Studies demonstrate its efficacy in reducing tuberculosis-induced lesions in the lungs, spleen, and liver, with potency comparable to isoniazid and rifampicin. [] Additionally, CSHMC exhibits a favorable safety profile, showing no significant hematological, hepato-, or nephrotoxicity. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 is a potent oxytocin antagonist developed from the lead compound L-371,257. [] It exhibits improved pharmacokinetic properties and excellent oral bioavailability compared to its predecessor. [] This compound shows high affinity for the cloned human oxytocin receptor, effective in vivo antagonism of oxytocin, good aqueous solubility, and excellent selectivity against human arginine vasopressin receptors. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It exhibits potent binding affinity for both DDR1 and DDR2 proteins and effectively inhibits their kinase activities. [] This compound demonstrates a high degree of selectivity, showing minimal activity against a panel of other kinases. [] Additionally, it inhibits lipopolysaccharide-induced interleukin 6 release in vitro and demonstrates promising anti-inflammatory effects in an acute lung injury mouse model. []

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Compound Description: This photochromic compound exhibits interesting photochromic behavior in both crystalline and solution phases. [] It was synthesized via a one-pot, three-component reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate. []

Overview

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is a chemical compound with the molecular formula C16H18F3N. It is classified as a piperidine derivative, which is significant in medicinal chemistry due to its structural versatility and biological activity. This compound is primarily studied for its potential applications in pharmaceutical development, particularly as a beta-3 adrenergic receptor agonist, which may have implications in treating conditions such as obesity and metabolic disorders .

Synthesis Analysis

Methods

The synthesis of 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one typically involves several steps, focusing on the formation of the piperidine ring and the introduction of functional groups. One common method includes the reaction of substituted phenyl compounds with piperidinone derivatives under controlled conditions to yield the target compound.

Technical Details

The synthetic route often employs techniques such as:

  • Nucleophilic substitution: This is used to introduce the trifluoromethyl group onto the aromatic ring.
  • Reduction reactions: These may be necessary to convert intermediates into the desired hydroxymethyl form.
  • Purification methods: Techniques like recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

The detailed synthetic pathway can vary based on available starting materials and desired yields .

Molecular Structure Analysis

Structure

The molecular structure of 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one features a piperidine ring with a hydroxymethyl group at position 5, a methyl group at position 1, and a trifluoromethyl-substituted phenyl group at position 6. The presence of these functional groups contributes to its pharmacological properties.

Data

  • Molecular Weight: 303.32 g/mol
  • Chemical Formula: C16H18F3N
  • CAS Number: 1334146-81-4
    These properties are crucial for understanding the compound's behavior in biological systems and its interaction with various receptors .
Chemical Reactions Analysis

Reactions

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one can undergo various chemical reactions, including:

  • Electrophilic aromatic substitution: The trifluoromethyl group can participate in further reactions to modify the phenyl ring.
  • Oxidation and reduction reactions: These can alter the hydroxymethyl group, impacting its biological activity.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes certain intermediates during chemical transformations .

Mechanism of Action

Process

As a beta-3 adrenergic receptor agonist, 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one activates beta-3 adrenergic receptors primarily found in adipose tissue. This activation leads to increased lipolysis and thermogenesis, making it a candidate for obesity treatment.

Data

Research indicates that compounds similar to this one can enhance energy expenditure by promoting fat oxidation and reducing adiposity. The specific binding affinity and efficacy at beta-3 adrenergic receptors are critical for its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of piperidine derivatives:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of functional groups allows for diverse chemical reactivity, making it suitable for further derivatization.

Quantitative data on solubility, melting point, and other physical properties are essential for practical applications in drug formulation and development .

Applications

Scientific Uses

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one has several potential applications in scientific research:

  • Pharmaceutical Development: As a beta-3 adrenergic receptor agonist, it is being investigated for its role in managing obesity and metabolic disorders.
  • Biochemical Studies: It serves as a tool compound for studying adrenergic signaling pathways and their implications in metabolic regulation.

Further research is ongoing to explore its efficacy and safety profiles in clinical settings .

Properties

CAS Number

1334146-81-4

Product Name

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

IUPAC Name

5-(hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

Molecular Formula

C14H16F3NO2

Molecular Weight

287.282

InChI

InChI=1S/C14H16F3NO2/c1-18-12(20)7-4-10(8-19)13(18)9-2-5-11(6-3-9)14(15,16)17/h2-3,5-6,10,13,19H,4,7-8H2,1H3

InChI Key

DYIIYIKGNDYPKR-UHFFFAOYSA-N

SMILES

CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.